Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

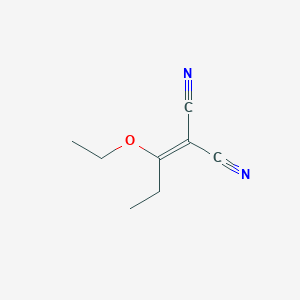

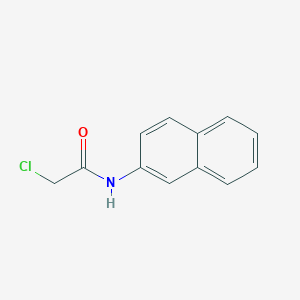

Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound that belongs to the class of carboxylates. It is a colorless liquid that is soluble in organic solvents. ODT has been used in various scientific research studies due to its unique properties and potential applications in different fields.

Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate derivatives have been explored for their potential in enhancing the efficiency of polymer solar cells. A study on a related compound, a planar copolymer named HXS-1, demonstrated its application as a donor material in polymer solar cells. This material facilitated close packing of polymer chains in the solid state, achieving significant photovoltaic performance improvements, including a power conversion efficiency (PCE) of 5.4% under specific conditions. The research highlights the potential of such compounds in the development of high-efficiency solar energy harvesting technologies (Qin et al., 2009).

Cleavable Surfactants

Another application of compounds with a similar dioxolane structure involves the synthesis and characterization of single-chain, second-generation cleavable surfactants. These surfactants, characterized by their critical micelle concentration and hydrolysis behavior, underscore the versatility of the dioxolane moiety in designing molecules with specific physicochemical properties for industrial and environmental applications. The study provides insights into the potential use of such compounds in various surfactant-based processes, highlighting their functional versatility and potential environmental benefits through cleavability (Jaeger & Sayed, 1993).

Enantioselective Catalysis

The molecule's derivatives have also been investigated for their role in enantioselective catalysis. Research into C(2)-Symmetric P-(2-X-aryl)-2,5-dialkylphospholanes, with variations including the dioxolan-2-yl group, demonstrated these ligands' effectiveness in asymmetric hydrovinylation of styrenes. This application is particularly important in the pharmaceutical and chemical industries, where the production of enantiomerically pure compounds is crucial. The study reported excellent yields, selectivities, and enantioselectivities, underscoring the importance of such compounds in developing highly selective catalytic processes (Zhang & RajanBabu, 2004).

Bio-lubricant Development

In the field of sustainable materials, derivatives of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate have been synthesized for use as bio-lubricant base stocks. Such studies demonstrate the potential of these compounds in creating environmentally friendly lubricants with properties comparable to or exceeding those of conventional, petroleum-based lubricants. This research aligns with the growing need for sustainable and biodegradable materials in industrial applications, showcasing the role of chemical innovation in addressing environmental challenges (Wahyuningsih & Kurniawan, 2020).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. An SDS for “5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone” is available , but it’s important to note that the hazards and safety measures for “Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate” may be different.

Eigenschaften

IUPAC Name |

octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4S/c1-2-3-4-5-6-7-10-18-15(17)13-8-9-14(21-13)16-19-11-12-20-16/h8-9,16H,2-7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYPJYPTZPMIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641888 |

Source

|

| Record name | Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | |

CAS RN |

898772-26-4 |

Source

|

| Record name | Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)